molecular formula C8H11ClO4S B2902946 3,5-Dimethoxybenzene-1-sulfonyl chloride CAS No. 80563-82-2

3,5-Dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B2902946
CAS No.: 80563-82-2
M. Wt: 238.69 g/mol
InChI Key: SMVJRAIGMMKIGN-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and a sulfonyl chloride group (-SO2Cl) at position 1. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3,5-dimethoxybenzene. This reaction is carried out by treating 3,5-dimethoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized to handle larger quantities of reactants and to ensure consistent product quality. Safety measures are strictly followed due to the corrosive nature of chlorosulfonic acid and the potential hazards associated with the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids are the primary products.

  • Reduction: Sulfides and sulfoxides are the main products.

  • Substitution: Various substituted products are formed depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,5-Dimethoxybenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. its unique substitution pattern at positions 3 and 5 provides distinct reactivity and selectivity compared to these compounds. The presence of the two methoxy groups enhances its electron-donating properties, influencing its chemical behavior.

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzenesulfonyl chloride

  • 4-Methoxybenzenesulfonyl chloride

  • 3,4-Dimethoxybenzenesulfonyl chloride

Properties

CAS No.

80563-82-2

Molecular Formula

C8H11ClO4S

Molecular Weight

238.69 g/mol

IUPAC Name

1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride

InChI

InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3

InChI Key

SMVJRAIGMMKIGN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC

Canonical SMILES

COC1C=CC=CC1(OC)S(=O)(=O)Cl

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml of concentrated aqueous hydrochloric acid were added, while cooling (reaction temperature: max. +20° C.) to a solution of 26.6 gm (0.174 mol) of 3,5-dimethoxyaniline in 100 ml of glacial acetic acid. Over a period of 35 minutes a solution of 12 gm (0.174 mol) of sodium nitrite in 25 ml of water was added at -8° to -3° C. while cooling. After stirring for 1 hour on a cold bath, the reaction mixture was filtered, and the dark-brown filtrate was poured at 20°-25° C. into a stirred suspension of 10.2 gm (60 mmols) of copper (II)-chloride and 2 gm (20 mmols) of copper(I)-chloride in 120 ml of a 30% solution of sulfur dioxide in glacial acetic acid. The reaction temperature first rose to 40° C. and after it fell the reaction mixture was heated at 40° C. for another 90 minutes. After partial evaporation, the reaction mixture was poured into 2 liters of ice water. After three extractions with ether, the organic extracts were washed with water, sodium bicarbonate solution and again with water.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10.2 g
Type
catalyst
Reaction Step Four
Name
copper(I)-chloride
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
3,5-Dimethoxybenzene sulfonic acid chloride

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